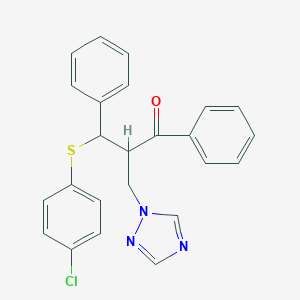
3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with a suitable triazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential antifungal and antimicrobial properties make it a candidate for biological studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound likely inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 3-methyl-1H-1,2,4-triazole
- 4-(2-benzyl-4-chlorophenyl)-3-methyl-4H-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one stands out due to its unique combination of functional groups. The presence of both a triazole ring and a sulfanyl group provides distinct chemical properties and potential biological activities that are not observed in the other compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C24H20ClN3OS |
|---|---|
Poids moléculaire |
434g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one |
InChI |
InChI=1S/C24H20ClN3OS/c25-20-11-13-21(14-12-20)30-24(19-9-5-2-6-10-19)22(15-28-17-26-16-27-28)23(29)18-7-3-1-4-8-18/h1-14,16-17,22,24H,15H2 |
Clé InChI |
PLEIRHUGPRYAFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CN2C=NC=N2)C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(CN2C=NC=N2)C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-diethoxy-N'-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B492447.png)
![2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B492448.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492449.png)
![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B492451.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B492455.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B492457.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide](/img/structure/B492460.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B492461.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide](/img/structure/B492464.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492465.png)
![4-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492466.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-dihydro-5-acenaphthylenesulfonamide](/img/structure/B492468.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492469.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492470.png)
